molecular formula C22H22FN3O3 B10990842 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B10990842
M. Wt: 395.4 g/mol
InChI Key: SQMPVELZCCKQGV-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an imidazolidine-2,4-dione core, a dihydroisoquinoline moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized via a Pictet-Spengler reaction. This intermediate is then coupled with an imidazolidine-2,4-dione derivative through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

5-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential as a bioactive compound, as fluorine atoms can significantly influence the pharmacokinetic properties of molecules.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-[2-(3-fluorophenyl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C22H22FN3O3/c23-18-7-3-4-15(12-18)8-11-26-21(28)19(24-22(26)29)13-20(27)25-10-9-16-5-1-2-6-17(16)14-25/h1-7,12,19H,8-11,13-14H2,(H,24,29)

InChI Key

SQMPVELZCCKQGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3C(=O)N(C(=O)N3)CCC4=CC(=CC=C4)F

Origin of Product

United States

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